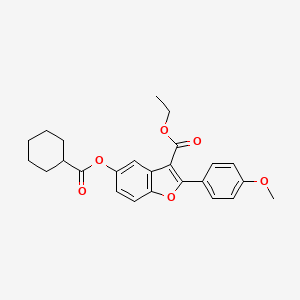![molecular formula C20H24N4 B12484575 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-N-(tert-butyl)amine](/img/structure/B12484575.png)
N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-N-(tert-butyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a phenyl group, and a tert-butylamine group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The process can be summarized as follows:
Formation of Azide: The starting material, benzyl bromide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: The benzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Substitution Reaction: The triazole compound is then reacted with tert-butylamine to introduce the tert-butyl group.
The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. The triazole ring is known for its bioactivity, and derivatives of this compound have shown promising results against various bacterial and fungal strains.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mecanismo De Acción
The mechanism of action of (2-benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting their catalytic activity. Additionally, the compound can interact with biological macromolecules such as enzymes and receptors, modulating their function.
Molecular Targets and Pathways
Metal Ions: The compound forms stable complexes with metal ions, influencing their catalytic properties.
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: The compound can interact with cell surface receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar bioactivity.
Benzyltriazole: A derivative with a benzyl group attached to the triazole ring.
Phenyltriazole: A derivative with a phenyl group attached to the triazole ring.
Uniqueness
(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methylamine is unique due to the presence of both benzyl and phenyl groups, as well as the tert-butylamine moiety. This combination of functional groups enhances its stability and bioactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H24N4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C20H24N4/c1-20(2,3)21-14-18-19(17-12-8-5-9-13-17)23-24(22-18)15-16-10-6-4-7-11-16/h4-13,21H,14-15H2,1-3H3 |
Clave InChI |
SFQFTLNSMRJAGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B12484501.png)
![Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12484504.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine](/img/structure/B12484519.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B12484524.png)
![1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12484529.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484535.png)
![2-amino-6,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12484537.png)

![3-hydroxy-4-(3-phenoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484548.png)
![3-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484551.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484556.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B12484565.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484566.png)
